molecular formula C17H13ClN2OS B11095110 2-(4-Chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole

2-(4-Chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B11095110
M. Wt: 328.8 g/mol
InChI Key: AWWCOTFNGNIGJE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of thiazoles. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves multi-step reactions. One common method includes the reaction of 4-chlorophenol with phenyl isothiocyanate to form an intermediate, which is then cyclized with 2-bromoacetophenone under basic conditions to yield the target compound . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Post-reaction treatments, such as extraction with ethyl acetate and drying with anhydrous sodium sulfate, are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-Chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole stands out due to its unique combination of a chlorophenyl group and an imidazo[2,1-b][1,3]thiazole ring, which imparts distinct biological activities and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)21-16-15(12-4-2-1-3-5-12)20-11-10-19-17(20)22-16/h1-9H,10-11H2

InChI Key

AWWCOTFNGNIGJE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(SC2=N1)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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